molecular formula C5H5N3O4 B1597072 1-Methyl-5-nitrouracil CAS No. 28495-88-7

1-Methyl-5-nitrouracil

Cat. No.: B1597072
CAS No.: 28495-88-7
M. Wt: 171.11 g/mol
InChI Key: JTVBCXIVJCAUBK-UHFFFAOYSA-N
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Description

1-Methyl-5-nitrouracil is a derivative of uracil, a pyrimidine nucleobase found in ribonucleic acid (RNA) This compound is characterized by the presence of a methyl group at the first position and a nitro group at the fifth position of the uracil ring

Scientific Research Applications

1-Methyl-5-nitrouracil has several applications in scientific research:

Safety and Hazards

Safety data sheets indicate that 1-Methyl-5-nitrouracil may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas .

Future Directions

Future research directions for 1-Methyl-5-nitrouracil and similar compounds could involve further exploration of their nonlinear optical properties . For instance, one study showed that a neutral 5-nitrouracil molecule in acentric crystalline environment allows efficient blue-light generation .

Mechanism of Action

Target of Action

1-Methyl-5-nitrouracil is a derivative of uracil, a pyrimidine nucleobase . The primary targets of this compound are likely to be similar to those of uracil, which plays a crucial role in the synthesis of nucleic acids and protein translation .

Mode of Action

It’s known that uracil derivatives can bind to dna and rna, altering their structure and function . For instance, 5-aminouracil, another uracil derivative, can bind as a third strand to form a triple-stranded DNA structure . This interaction can inhibit the incorporation of guanosine into nucleic acids , potentially affecting gene expression and protein synthesis.

Biochemical Pathways

This compound may affect several biochemical pathways. As a derivative of uracil, it could influence the one-carbon metabolism pathway, which is critical for the biosynthesis of several amino acids, methyl group donors, and nucleotides . Additionally, it might impact the dehydration mechanism of 5-nitrouracil .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) properties of uracil and its derivatives have been investigated . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic efficacy and potential side effects.

Result of Action

Uracil and its derivatives have been associated with various biological activities, including antiviral, anticancer, cytotoxic, antimycobacterial, anti-inflammatory, antitumor, and antibacterial effects . These effects are likely due to the compound’s interaction with nucleic acids and its influence on various biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the dehydration mechanism of 5-nitrouracil, a related compound, has been found to be influenced by the presence of water molecules . Additionally, the optical properties of 5-nitrouracil have been shown to be affected by environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-5-nitrouracil can be synthesized through several methods. One common approach involves the nitration of 1-methyluracil. This process typically uses a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the fifth position of the uracil ring .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-nitrouracil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 1-Methyl-5-aminouracil.

    Substitution: Various substituted uracil derivatives depending on the nucleophile used.

    Oxidation: Oxidized uracil derivatives.

Comparison with Similar Compounds

1-Methyl-5-nitrouracil can be compared with other nitrated uracil derivatives, such as:

    5-Nitro-2’-deoxyuridine: Known for its potent antiviral activity.

    1,3-Dimethyl-5-nitrouracil: Similar in structure but with an additional methyl group, affecting its reactivity and biological activity.

    5-Nitro-2’-deoxyuridine 5’-monophosphate: A phosphorylated derivative with enhanced biological activity.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the first position and nitro group at the fifth position make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1-methyl-5-nitropyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c1-7-2-3(8(11)12)4(9)6-5(7)10/h2H,1H3,(H,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVBCXIVJCAUBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)NC1=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373118
Record name 5-nitro-1-methyl-uracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28495-88-7
Record name 5-nitro-1-methyl-uracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5-nitrouracil (10.00g, 64 mmole), 1,1,1-3,3,3-hexamethyldisilazane (40 mL, 190 mmole) and chlorotrimethylsilane(4.0 mL, 0.32 mmole) are heated to reflux for 24 hours. The solution is concentrated under reduced pressure to afford 5-nitrouracil bis (trimethylsilyl) ether. 5-nitrouracil bis(trimethylsilyl)ether (10.0 g, 24 mmole), dimethylformamide (50 mL) and iodomethane (3.0 mL, 49 mmole) are heated in an 80° C. oil bath for 24 hours. Ice water is added, and the mixture is stirred for 30 minutes, then extracted with dichloromethane (3×). The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to give the title compound.
Name
5-nitrouracil bis(trimethylsilyl)ether
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

5-nitrouracil (10.00 g, 64 mmole) and potassium carbonate were stirred in dimethylformamide (50 mL) for 15 min. A solid formed. Iodomethane (5.3 mL, 85 mmol) was added and the flask was shaken until the solid dissolved. After the reaction mixture was stirred for 30 min., 2% NaOH (w/v) (200 mL) was added, followed by water (100 mL). The solution was washed with ethyl acetate (100 mL), and the aqueous layer was acidified to pH 3 with 1.0N HCl. A precipitate formed as the pH was lowered. After allowing the heterogeneous solution to stand for 16 hours, the product was filtered, washed with water, and air dried. The title compound was isolated in 77% yield as a yellow powder; m.p. 249 to 250° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
77%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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